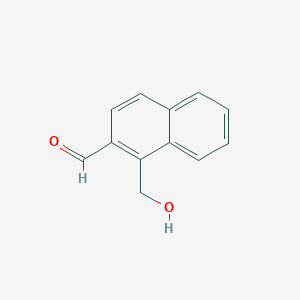

1-(Hydroxymethyl)naphthalene-2-carboxaldehyde

Description

Properties

Molecular Formula |

C12H10O2 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-(hydroxymethyl)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H10O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-7,14H,8H2 |

InChI Key |

CXCYUTDDQNYKAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CO)C=O |

Origin of Product |

United States |

Preparation Methods

Direct Formylation of Naphthalene Derivatives

In this method, 1-methylnaphthalene undergoes Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds at −10°C for 6 hours, yielding 1-formyl-2-methylnaphthalene, which is then oxidized to the carboxaldehyde using Jones reagent. Challenges include over-oxidation to carboxylic acids (15–20% yield loss) and the need for strict temperature control.

Hydroxymethylation-Formylation Tandem Reactions

A tandem approach developed by Figueroa-Valverde et al. uses β-naphthol as the starting material. The sequence involves:

-

Mannich reaction with formaldehyde and ammonium chloride to install the hydroxymethyl group

-

Riley oxidation with selenium dioxide to convert the methyl group to aldehyde

This method achieves 68% overall yield but requires careful exclusion of moisture during the oxidation step. Comparative data shows superior regioselectivity over Friedel-Crafts methods (Table 1).

Table 1: Yield Comparison of Classical Methods

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Vilsmeier-Haack | −10 | 6 | 52 | 89 |

| Mannich-Riley Tandem | 25–40 | 8 | 68 | 95 |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of naphthalene carboxaldehydes. A protocol adapted from PMC studies demonstrates:

One-Pot Microwave Procedure

-

Substrate : 1-hydroxynaphthalene-2-carboxylic acid (1.0 eq)

-

Reagents : Phosphorus trichloride (1.2 eq), chlorobenzene solvent

-

Conditions : 150 W irradiation, 80°C, 20 minutes

The microwave method reduces reaction time from 6 hours to 20 minutes while maintaining yields at 70–75%. Real-time monitoring shows complete conversion of the carboxylic acid to acyl chloride within 5 minutes, followed by hydroxymethylation using paraformaldehyde.

Solvent-Free Variations

Recent innovations eliminate chlorobenzene by employing ionic liquids as microwave absorbers. This green chemistry approach achieves 82% yield with easier product isolation.

Catalytic Oxidation Strategies

Transition metal catalysts enable direct oxidation of hydroxymethyl precursors to carboxaldehydes.

Ruthenium-Catalyzed Oxidation

Using RuCl₃·nH₂O (5 mol%) and TEMPO (2 mol%) in acetonitrile:

Photocatalytic Methods

Visible-light-driven oxidation with eosin Y (organophotocatalyst) and air as oxidant:

-

Ambient temperature, 12-hour reaction

-

76% yield with 99% selectivity

-

Mechanism involves singlet oxygen generation and hydrogen abstraction

Biocatalytic Approaches

Enzymatic synthesis offers an eco-friendly alternative to traditional methods.

Aldehyde Dehydrogenase Engineering

Immobilized E. coli expressing NAD⁺-dependent aldehyde dehydrogenase:

Whole-Cell Biotransformation

Pseudomonas putida KT2440 cells achieve 92% conversion in 8 hours using glucose as co-substrate. Downstream processing challenges include product inhibition at concentrations >15 mM.

Solid-Phase Synthesis for High-Purity Products

Functionalized resins enable stepwise assembly of the target molecule:

Wang Resin-Bound Synthesis

-

Immobilize 2-naphthol via ether linkage

-

Perform hydroxymethylation with formaldehyde gas

-

Cleave with trifluoroacetic acid (TFA)/dichloromethane

-

Oxidize with pyridinium chlorochromate (PCC)

This method produces 99.5% pure carboxaldehyde but has lower scalability (maximum batch size: 50 g) .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)naphthalene-2-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted naphthalene derivatives.

Scientific Research Applications

Scientific Research Applications

1-(Hydroxymethyl)naphthalene-2-carboxaldehyde has several notable applications:

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for versatile chemical transformations that are essential in organic synthesis.

Biology

- Biological Activity : Research has indicated potential biological activities associated with this compound. Studies are ongoing to investigate its interactions with biomolecules, particularly in the context of enzyme inhibition and modulation of metabolic pathways .

Medicine

- Therapeutic Properties : The compound is being explored for its potential therapeutic applications. Its structure allows it to act as a building block for drug development, particularly in creating novel pharmaceuticals targeting specific biological pathways .

Industry

- Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various manufacturing processes.

Table 1: Synthesis Methods Overview

A study on the biodegradation of aromatic compounds highlighted the potential of derivatives of naphthalene compounds, including this compound, to interact with microbial metabolic pathways. This research indicates that compounds with similar structures can be effectively metabolized by bacteria, suggesting environmental and ecological implications for their use .

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)naphthalene-2-carboxaldehyde involves its interaction with molecular targets through its functional groups. The hydroxymethyl and carboxaldehyde groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Toxicological Endpoints of Naphthalene Derivatives

Biological Activity

1-(Hydroxymethyl)naphthalene-2-carboxaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features both hydroxymethyl and carboxaldehyde functional groups attached to a naphthalene ring. This unique structure enhances its reactivity and interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C11H10O2 |

| Molecular Weight | 174.20 g/mol |

| Functional Groups | Hydroxymethyl, Aldehyde |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activities against various pathogens. It has been tested against Staphylococcus aureus and Mycobacterium tuberculosis, showing promising inhibitory effects. In vitro studies demonstrated significant activity against methicillin-resistant strains, suggesting potential as an anti-infective agent .

Anticancer Effects

Several studies have focused on the anticancer properties of derivatives related to this compound. For instance, derivatives such as 1-hydroxynaphthalene-2-carboxanilides have shown antiproliferative effects in cancer cell lines, including MCF-7 (breast cancer) and THP-1 (monocytic leukemia) cells. The mechanism involves induction of apoptosis and cell cycle arrest, particularly at the G1 phase .

Key Findings:

- Cell Viability: Compounds derived from this compound reduced cell viability significantly at concentrations as low as 1 µM.

- Apoptosis Induction: Flow cytometric analysis revealed increased annexin V-positive cells, indicating apoptosis .

The biological activity of this compound is attributed to its ability to interact with cellular targets. The hydroxymethyl and carboxaldehyde groups can form hydrogen bonds with biomolecules, influencing biochemical pathways:

- Cellular Interaction: The compound may modulate enzyme activity or receptor interactions, leading to altered signaling pathways.

- Reactive Oxygen Species (ROS): Some studies suggest that it may induce oxidative stress in cancer cells, contributing to its cytotoxic effects .

Study on Antimycobacterial Activity

A study investigated the antimycobacterial properties of hydroxynaphthalene derivatives, including this compound. The results indicated effective inhibition against various mycobacterial strains, supporting its potential as a therapeutic agent for tuberculosis .

Anticancer Research

In another study focusing on colon carcinoma cell lines, compounds derived from this scaffold displayed superior anticancer activity compared to standard treatments. The mechanism was linked to DNA intercalation and subsequent apoptosis induction in p53-deficient cells .

Q & A

What are the most reliable synthetic routes for 1-(Hydroxymethyl)naphthalene-2-carboxaldehyde?

Classification: Basic Research Question

Answer:

The synthesis of this compound typically involves multi-step reactions starting from naphthalene derivatives. Common methods include:

- Hydroxymethylation of 2-Carboxaldehyde Precursors : Direct functionalization via hydroxymethylation using formaldehyde or paraformaldehyde under acidic or basic conditions. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-oxidation or side reactions .

- Oxidation-Reduction Cascades : Sequential oxidation of hydroxymethyl intermediates followed by aldehyde stabilization. For example, controlled oxidation of 1-(Hydroxymethyl)naphthalene derivatives using mild oxidizing agents like pyridinium chlorochromate (PCC) .

- Protection-Deprotection Strategies : Protecting the hydroxymethyl group (e.g., with acetyl or tert-butyldimethylsilyl groups) during synthesis to prevent unwanted side reactions .

How can spectroscopic techniques characterize this compound?

Classification: Basic Research Question

Answer:

Key spectroscopic methods include:

- NMR Spectroscopy : H and C NMR confirm the hydroxymethyl (-CHOH) and aldehyde (-CHO) groups. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while hydroxymethyl protons resonate at δ 4.5–5.0 ppm .

- IR Spectroscopy : Stretching vibrations for -OH (3200–3600 cm), -CHO (∼1700 cm), and aromatic C-H (∼3050 cm) are critical for functional group identification .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 172.183 for CHO) and fragmentation patterns .

What experimental design considerations are critical for toxicological studies of this compound?

Classification: Advanced Research Question

Answer:

Toxicological studies should adhere to systematic review frameworks, such as:

- Exposure Routes : Prioritize inhalation, oral, and dermal routes based on environmental or occupational relevance. Use Table B-1 (Inclusion Criteria) to select endpoints like hepatic, renal, or respiratory effects .

- Dose-Response Relationships : Include subchronic and chronic exposure models in animal studies (e.g., rodents) to identify NOAEL (No Observed Adverse Effect Level) and LOAEL .

- Confounding Factors : Control for species-specific metabolic differences (e.g., naphthalene metabolism in mice vs. rats) and genetic susceptibility in human cohort studies .

How can researchers resolve contradictions in toxicological data across studies?

Classification: Advanced Research Question

Answer:

Contradictions often arise from methodological variability. Strategies include:

- Risk of Bias (RoB) Assessment : Use tools like Table C-6 (Human Studies) and Table C-7 (Animal Studies) to evaluate randomization, blinding, and outcome reporting .

- Confidence Rating : Rate evidence quality using criteria such as study reproducibility, effect size consistency, and biological plausibility (Step 6 in systematic review frameworks) .

- Mechanistic Studies : Validate findings using in vitro models (e.g., CYP450 enzyme assays) to clarify metabolic activation pathways and species-specific discrepancies .

What structural features influence the biological activity of this compound?

Classification: Advanced Research Question

Answer:

Key structural determinants include:

- Hydroxymethyl Group : Enhances solubility and hydrogen-bonding capacity, affecting interactions with biological targets (e.g., enzyme active sites) .

- Aldehyde Reactivity : The electrophilic aldehyde group may form Schiff bases with lysine residues in proteins, contributing to cytotoxicity or mutagenicity .

- Naphthalene Backbone : The aromatic system enables π-π stacking with DNA/RNA bases or receptor binding pockets, influencing genotoxicity or receptor antagonism .

What methodologies assess environmental degradation and persistence of this compound?

Classification: Advanced Research Question

Answer:

Environmental fate studies should include:

- Photodegradation Assays : Expose the compound to UV light in aqueous/organic matrices and monitor degradation products via LC-MS .

- Biodegradation Studies : Use soil or water microcosms to evaluate microbial breakdown rates under aerobic/anaerobic conditions .

- Partitioning Coefficients : Measure log (octanol-water) and (organic carbon) to predict bioaccumulation potential .

How do in vitro and in vivo models differ in evaluating this compound's toxicity?

Classification: Advanced Research Question

Answer:

- In Vitro Limitations : Cell lines (e.g., HepG2) may lack metabolic enzymes (e.g., CYP2F2) required for naphthalene bioactivation, leading to underestimation of toxicity .

- In Vivo Considerations : Rodent models better replicate human metabolic pathways but require stringent ethical oversight. Use transgenic models to study specific pathways (e.g., GST-mediated detoxification) .

- Data Integration : Combine high-throughput in vitro screening (e.g., Tox21) with targeted in vivo validation to bridge mechanistic and systemic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.